

# An In-depth Technical Guide to the Early Applications of Aluminum Chloride

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## Compound of Interest

Compound Name: ALUMINUM CHLORIDE

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This technical guide provides a comprehensive overview of the foundational research on the applications of **aluminum chloride**, focusing on its catalytic role in organic synthesis and its early use in topical formulations. The information presented is drawn from seminal, late 19th and early 20th-century scientific literature, offering insights into the initial discoveries, experimental methodologies, and quantitative outcomes that established **aluminum chloride** as a pivotal chemical reagent.

## Core Application in Organic Synthesis: The Friedel-Crafts Reactions

The most significant early application of anhydrous **aluminum chloride** was as a catalyst in the electrophilic aromatic substitution reactions discovered by Charles Friedel and James Crafts in 1877.<sup>[1][2]</sup> These reactions, broadly categorized as Friedel-Crafts alkylation and acylation, revolutionized organic synthesis by providing a method for forming carbon-carbon bonds on aromatic rings.<sup>[3][4]</sup>

### Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring. The reaction typically employs an alkyl halide, with **aluminum chloride** acting as a Lewis acid catalyst to generate a carbocation electrophile.<sup>[5][6]</sup>

The following protocol is a representative example of the methods used in the late 19th and early 20th centuries for the alkylation of benzene.

Objective: To synthesize alkylated benzene derivatives using an alkyl halide and **aluminum chloride**.

Materials:

- Anhydrous benzene
- Alkyl halide (e.g., ethyl chloride, propyl chloride)
- Anhydrous **aluminum chloride** (powdered or granular)
- Ice-water bath
- Distillation apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous calcium chloride)

Procedure:

- A flask containing anhydrous benzene is cooled in an ice-water bath.
- Anhydrous **aluminum chloride** is added to the cooled benzene with stirring.
- The alkyl halide is slowly introduced into the mixture. The reaction is often vigorous and requires careful temperature control.
- After the addition of the alkyl halide is complete, the reaction mixture is stirred for a specified period, sometimes with gentle warming to complete the reaction.
- The reaction mixture is then quenched by carefully pouring it over ice and water to decompose the **aluminum chloride** complex.

- The organic layer is separated using a separatory funnel, washed with dilute acid and then water, and dried over a suitable drying agent.
- The final product is isolated and purified by distillation.

Early quantitative data on Friedel-Crafts alkylation is often found in detailed monographs and extensive papers that followed the initial discovery. The yields and product distributions were highly dependent on reaction conditions such as temperature, reaction time, and the ratio of reactants.

Aromatic Substrate	Alkylating Agent	Catalyst (Molar Ratio)	Temperature (°C)	Reaction Time (hours)	Major Product(s)	Reported Yield (%)
Benzene	Ethyl chloride	AlCl <sub>3</sub> (catalytic)	95	Not specified	Ethylbenzene	Not specified
Benzene	Propyl chloride	AlCl <sub>3</sub> (catalytic)	Ambient	Not specified	Isopropylbenzene (Cumene)	Not specified
Benzene	Acetyl chloride	AlCl <sub>3</sub> (stoichiometric)	Ambient	Not specified	Acetophenone	Good

Note: Early publications often reported yields qualitatively (e.g., "good yield") or as a percentage of the theoretical maximum without detailed analytical characterization.

## Friedel-Crafts Acylation

Discovered shortly after alkylation, Friedel-Crafts acylation involves the introduction of an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride with **aluminum chloride** as the catalyst.<sup>[3]</sup> This reaction was found to have advantages over alkylation, as it is not prone to carbocation rearrangements and the resulting ketone product is less reactive than the starting material, preventing multiple substitutions.<sup>[1]</sup>

The following protocol is a generalized procedure based on early descriptions of Friedel-Crafts acylation.

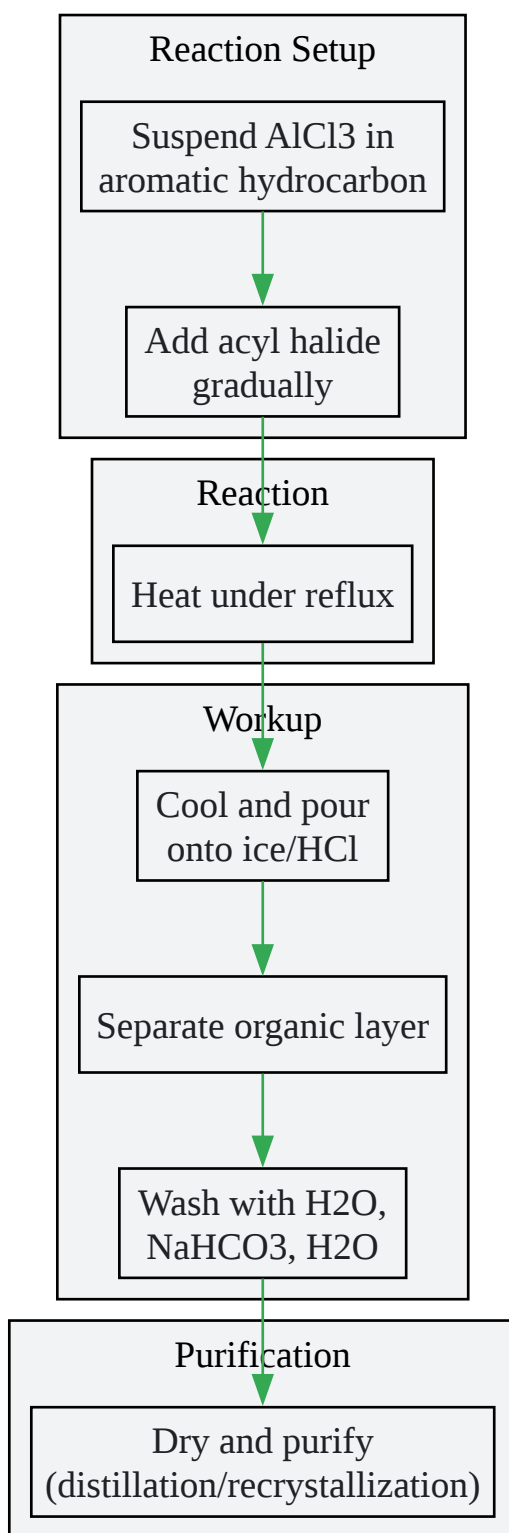
Objective: To synthesize an aromatic ketone by acylating an aromatic hydrocarbon.

Materials:

- Anhydrous aromatic hydrocarbon (e.g., benzene)
- Acyl halide (e.g., acetyl chloride)
- Anhydrous **aluminum chloride**
- Solvent (e.g., carbon disulfide, if needed)
- Reflux condenser
- Ice, water, and dilute hydrochloric acid for workup
- Distillation or recrystallization apparatus for purification

Procedure:

- Anhydrous **aluminum chloride** is suspended in an excess of the aromatic hydrocarbon or an inert solvent in a flask fitted with a reflux condenser.
- The acyl halide is added gradually to the stirred suspension. The reaction is often exothermic and may require cooling.
- After the addition is complete, the mixture is heated under reflux for a period to drive the reaction to completion.
- The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the ketone-**aluminum chloride** complex.
- The organic layer is separated, washed with water, sodium bicarbonate solution, and again with water.
- The crude product is dried and then purified by distillation or recrystallization.



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A generalized workflow for a typical early Friedel-Crafts acylation experiment.

## The Gattermann-Koch Reaction

A significant extension of the Friedel-Crafts acylation was the Gattermann-Koch reaction, discovered in 1897, which allowed for the formylation of aromatic compounds.<sup>[7][8]</sup> This reaction uses carbon monoxide and hydrogen chloride in the presence of a catalyst mixture of **aluminum chloride** and cuprous chloride to introduce a formyl (-CHO) group, producing aromatic aldehydes.<sup>[9]</sup>

Objective: To synthesize p-tolualdehyde from toluene.

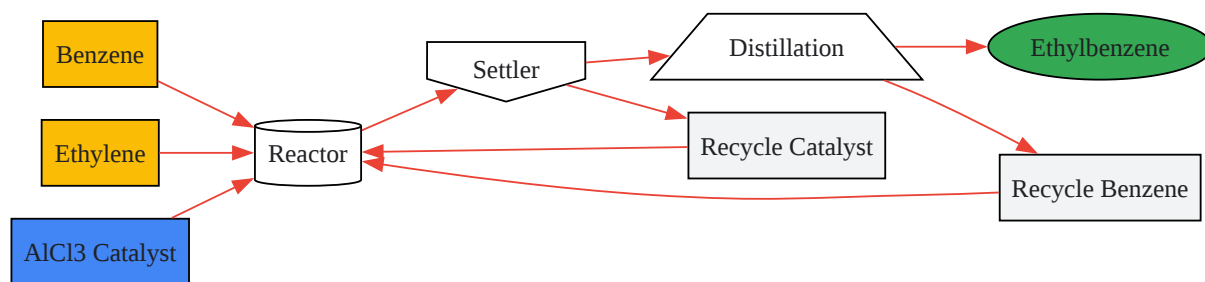
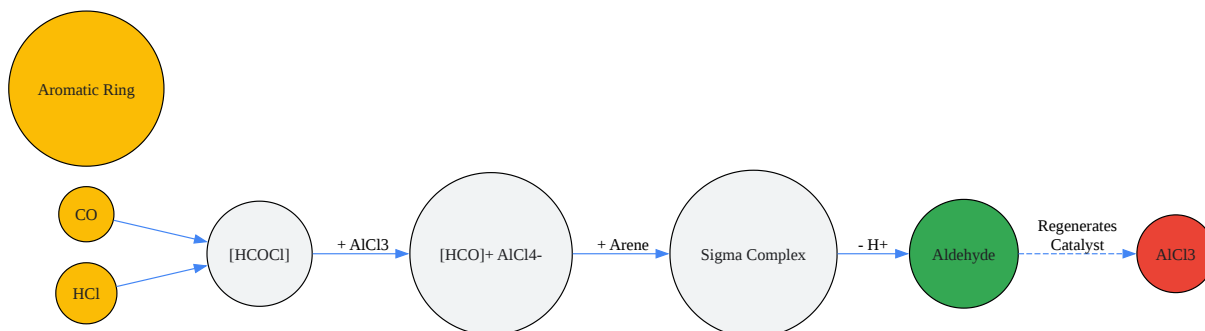
Materials:

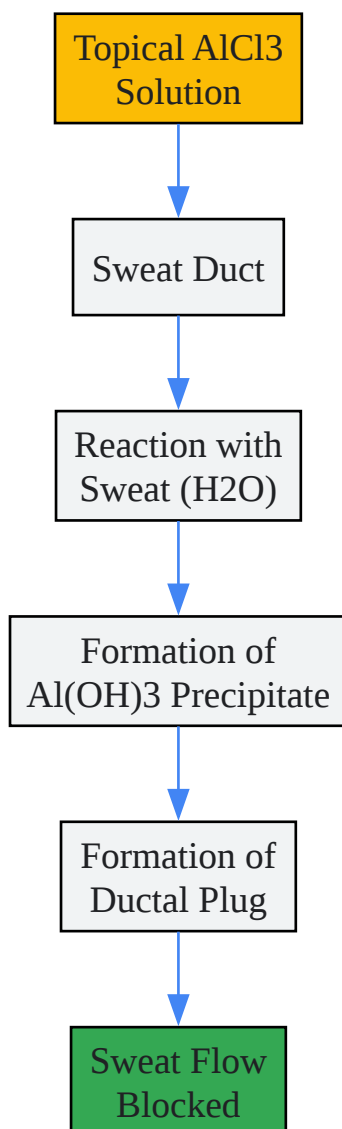
- Toluene
- Anhydrous **aluminum chloride**
- Cuprous chloride
- Carbon monoxide gas
- Hydrogen chloride gas
- High-pressure reaction vessel

Procedure:

- A mixture of anhydrous **aluminum chloride** and cuprous chloride is placed in a high-pressure autoclave with toluene.
- The vessel is sealed and a mixture of carbon monoxide and hydrogen chloride gas is introduced under high pressure.
- The mixture is agitated at a controlled temperature for several hours.
- After the reaction, the pressure is released, and the contents are poured onto ice to decompose the catalyst complex.

- The resulting mixture is worked up similarly to other Friedel-Crafts reactions to isolate the p-tolualdehyde.





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